molecular formula C19H16F3N3O2S B2483259 N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226453-14-0

N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2483259
CAS No.: 1226453-14-0
M. Wt: 407.41
InChI Key: XWTNVRYALNFTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O2S and its molecular weight is 407.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A notable application of N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide derivatives is in anticancer research. Studies have demonstrated that these compounds exhibit selective cytotoxicity towards various cancer cell lines, including lung adenocarcinoma cells, while showing minimal effects on non-cancerous cells. Specifically, derivatives such as 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide and 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide have been highlighted for their high apoptosis induction in cancer cells compared to traditional agents like cisplatin (Evren et al., 2019).

Antifungal and Antibacterial Properties

Research into the antifungal and antibacterial properties of this compound derivatives has shown promising results. Compounds designed to combat drug-resistant fungal infections have exhibited significant activity against strains like Candida albicans and Candida krusei. The mode of action has been explored through molecular docking studies, suggesting these compounds interfere with fungal enzymes critical for cell membrane integrity (Altındağ et al., 2017).

Molecular Docking and Drug Design

The application extends to drug design, where derivatives have been synthesized targeting specific bacterial enzymes, offering a pathway to develop new antimicrobial agents. Studies involving the synthesis of imidazole derivatives focusing on dihydropteroate synthase enzyme inhibition demonstrate potential in creating effective treatments against resistant bacterial strains such as MRSA, ESBL, and VRE. This research emphasizes the importance of molecular docking and ADME studies for understanding the drug-likeness and binding modes of these compounds (Daraji et al., 2021).

Antioxidant Activity

Another significant application is in exploring the antioxidant potential of this compound derivatives. Coordination complexes constructed from related compounds have been studied for their in vitro antioxidant activity, utilizing assays such as DPPH, ABTS, and FRAP. These studies indicate that both the ligands and their metal complexes exhibit considerable antioxidant properties, contributing to the understanding of how these compounds can mitigate oxidative stress (Chkirate et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse nature of activities exhibited by similar compounds, this compound could be a potential source of biologically active compounds .

Properties

IUPAC Name

N-methyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-23-17(26)12-28-18-24-11-16(13-5-3-2-4-6-13)25(18)14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTNVRYALNFTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.